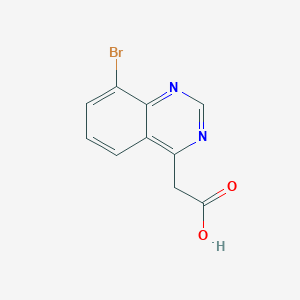
2,4-Dichloro-5-(methylthio)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6Cl2OS and a molecular weight of 221.1 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and a methylthio group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 2,4-Dichloro-5-(methylthio)benzaldehyde typically involves the chlorination of 5-(methylthio)benzaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete chlorination.
Analyse Chemischer Reaktionen
2,4-Dichloro-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-(methylthio)benzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine and methylthio substituents can also influence the compound’s reactivity and binding affinity to various biological targets .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-5-(methylthio)benzaldehyde can be compared with other similar compounds such as:
2,4-Dichlorobenzaldehyde: This compound lacks the methylthio group and has different reactivity and applications.
5-(Methylthio)benzaldehyde: This compound lacks the chlorine substituents and has different chemical properties and uses.
2,4-Dichloro-5-fluorobenzaldehyde: This compound has a fluorine atom instead of the methylthio group, leading to different reactivity and applications.
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties that are valuable in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H6Cl2OS |
|---|---|
Molekulargewicht |
221.10 g/mol |
IUPAC-Name |
2,4-dichloro-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6Cl2OS/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3 |
InChI-Schlüssel |
BKVLTNBUZWMCBR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C(=C1)C=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)


![2-Oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B14757478.png)
![(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate](/img/structure/B14757506.png)
![Hexakis[(2-fluorophenyl)methyl]distannoxane](/img/structure/B14757516.png)

![N-[3-Bromopropyl]-p-toluenesulfonanilide](/img/structure/B14757524.png)
![(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14757533.png)
![1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide](/img/structure/B14757539.png)
![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757553.png)
